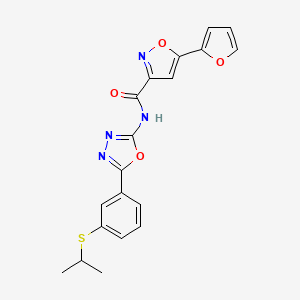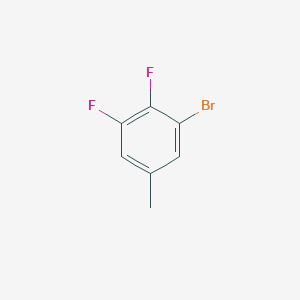
3-Bromo-4,5-difluorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,5-difluorotoluene is a chemical compound with the molecular formula C7H5BrF2 . It is related to 2-Bromo-4,5-difluorotoluene, which has a molecular weight of 207.02 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4,5-difluorotoluene can be analyzed using computational Density Functional Theory (DFT) and related methodologies . Single-crystal X-ray diffraction (SCXRD) analysis and Hirshfeld surfaces analysis can be used to visualize and quantify intermolecular interactions within the crystal structures .Chemical Reactions Analysis
The chemical reactivity of 3-Bromo-4,5-difluorotoluene can be predicted using Conceptual DFT (CDFT). This approach can predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .Physical And Chemical Properties Analysis
3-Bromo-4,5-difluorotoluene has a molecular weight of 207.02 . The physical and chemical properties of related compounds such as 2-Bromo-4,5-difluorotoluene include a density of 1.6±0.1 g/cm3, a boiling point of 183.5±35.0 °C at 760 mmHg, and a flash point of 64.8±25.9 °C .科学的研究の応用
DNA Replication Fidelity
Difluorotoluene, a nonpolar isosteric analog of thymine, lacks the ability to form hydrogen bonds due to its fluorine atoms replacing the oxygens on the pyrimidine ring. Despite this, it has been shown that A⋅F base pairs can be formed almost as effectively as A⋅T pairs by Escherichia coli proofreading-defective DNA polymerase I, challenging the conventional understanding that hydrogen bonds are absolutely required for polymerase to form Watson–Crick base pairs selectively (Goodman, 1997).
Conformational Behavior Study
The study of the conformational behavior of fluorinated derivatives of toluene, including 3,5-difluorotoluene, highlights the effects of fluorine substitution on molecular properties. Such research assists in understanding the molecular dynamics and potential applications in material science and molecular engineering (Schaefer, Takeuchi, & Sveinson, 1988).
Polymer Blend Morphology Control
Fluorinated aromatic compounds like 4-bromoanisole have been utilized as processing additives to control phase separation and purity in organic photovoltaic devices, implying potential applications for similar fluorinated toluenes in enhancing the efficiency of photovoltaic materials and devices (Liu et al., 2012).
Microbial Oxidation of Fluorinated Compounds
The microbial oxidation of fluorinated aromatic compounds, including m-Bromo-α,α,α-trifluorotoluene, by specific strains of bacteria, has been explored for the production of novel metabolites. This research underscores the biotechnological potential of employing microorganisms in the selective modification and functionalization of fluorinated molecules (Hudlický et al., 1998).
Radiosynthesis for Medical Imaging
The synthesis and labeling of fluorinated aromatic compounds, including derivatives similar to 3-Bromo-4,5-difluorotoluene, have applications in the development of radiotracers for medical imaging, such as PET scans. These compounds provide insights into the potential for creating high-specificity radiotracers for neurological and other medical applications (Das & Mukherjee, 1993).
Safety and Hazards
特性
IUPAC Name |
1-bromo-2,3-difluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKKOKJJCBXGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-difluorotoluene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2715432.png)
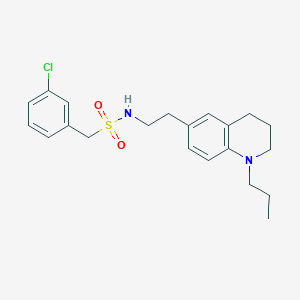
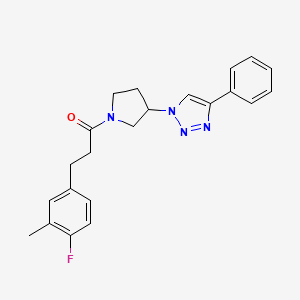
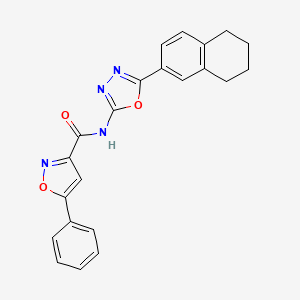
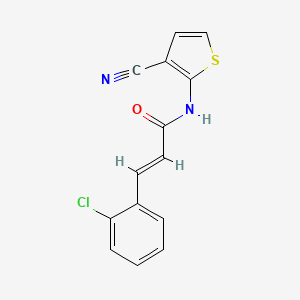
![Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2715438.png)
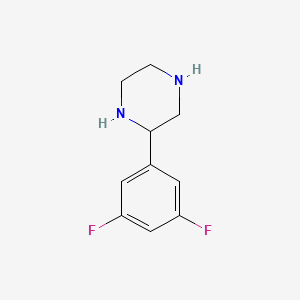
![1-({[6-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2715442.png)
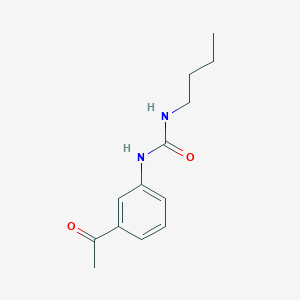
![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/no-structure.png)
![3-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2715446.png)
![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715447.png)
